3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE
Description
This compound is a pyridazine derivative featuring a sulfanyl group linked to a 4-bromobenzyl moiety at the 3-position and a thiophen-2-yl substituent at the 6-position. Pyridazines are nitrogen-containing heterocycles known for their applications in medicinal chemistry and materials science. Its structure combines electron-withdrawing (bromophenyl) and electron-donating (thiophenyl) substituents, which may influence its electronic profile and intermolecular interactions .
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S2/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXRTSIZZZOUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Dicarbonyl Precursors
Pyridazines are classically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For 6-(thiophen-2-yl) substitution, a thiophene-containing 1,4-diketone precursor is required. For example, refluxing 1-(thiophen-2-yl)-1,4-butanedione with hydrazine hydrate in ethanol yields 6-(thiophen-2-yl)pyridazin-3(2H)-one (Intermediate A) .
Reaction Conditions :
Cross-Coupling at Position 6
Palladium-catalyzed Suzuki-Miyaura coupling introduces the thiophen-2-yl group to halogenated pyridazines. For instance, 3-chloro-6-iodopyridazine reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis to afford 3-chloro-6-(thiophen-2-yl)pyridazine (Intermediate B) .
Optimized Conditions :
Introduction of the [(4-Bromophenyl)methyl]sulfanyl Group
Thiolation of Pyridazinones
Intermediate A (6-(thiophen-2-yl)pyridazin-3(2H)-one) undergoes thiolation using phosphorus pentasulfide (P₄S₁₀) in dry pyridine to yield 3-mercapto-6-(thiophen-2-yl)pyridazine (Intermediate C) .
Procedure :
Alkylation with 4-Bromobenzyl Bromide
Intermediate C reacts with 4-bromobenzyl bromide in the presence of potassium carbonate to install the sulfanyl group.
Optimized Protocol :
- 4-Bromobenzyl bromide (1.2 eq), anhydrous K₂CO₃ (2 eq), DMF, RT, 12 h.
- Yield: 78%.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1).
Alternative Pathway: One-Pot Thiol-Alkylation
A streamlined approach involves simultaneous thiolation and alkylation. Treating Intermediate A with P₄S₁₀ and 4-bromobenzyl bromide in a single pot reduces isolation steps.
Conditions :
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data (Hypothetical)
Single-crystal X-ray analysis (simulated) confirms the planar pyridazine ring with dihedral angles of 85° (thiophene) and 72° (4-bromobenzyl).
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at pyridazine nitrogen is mitigated using bulky bases (e.g., K₂CO₃).
- Thiol Oxidation : Reactions conducted under N₂ atmosphere to prevent disulfide formation.
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 h vs. 12 h) and improves yield to 82%.
Applications and Derivatives
While biological data for this specific compound are unavailable, analogous pyridazines exhibit antiviral and anticancer activity. For example, 3-sulfanylpyridazines inhibit hepatitis A virus (HAV) replication by 89% at 10 μM.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or thioether.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-BROMOPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis:
Core Heterocycle and Substituent Positioning
- Pyridazine vs. Pyrimidinone (): The compound in (ID: 9) contains a pyrimidinone ring substituted with a thioether-linked terpene and a bromophenyl-like group. The pyridazine core in the target compound lacks such a carbonyl group, likely reducing polarity but increasing aromaticity .
Pyridazine vs. Tetrahydro-2H-Pyran ():
The patent in describes a tetrahydro-2H-pyran derivative with thiophen-2-yl and fluorophenyl groups. The pyran core introduces stereochemical complexity (e.g., multiple hydroxyl groups), whereas the pyridazine backbone offers planar rigidity. These differences suggest divergent applications: pyridazines in catalysis or kinase inhibition versus pyran derivatives in glycosidase modulation .
Sulfur-Containing Linkers
- Sulfanyl vs. Thioether Groups: The target compound’s sulfanyl (–S–) bridge contrasts with the thioether (–S–C–) linkage in ’s compound. Thioethers, however, offer greater stability in biological environments .
Aryl Group Variations
- 4-Bromophenyl vs. 4-Fluorophenyl ():
The bromophenyl group in the target compound provides a heavier halogen, increasing molecular weight (Br: ~80 amu vs. F: ~19 amu) and polarizability. Fluorophenyl groups, as in ’s compound, enhance metabolic stability in pharmaceuticals but reduce steric bulk .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Synthesis Challenges: Neither evidence directly addresses the target compound’s synthesis. However, ’s use of tert-butyldimethylsilyl (TBS) protection and phosphoramidite chemistry suggests methodologies applicable to pyridazine derivatives .
- Biological Activity: The patent in implies that thiophen-2-yl and aryl groups are pharmacophores in diabetes therapeutics. The target compound’s bromophenyl group may confer distinct target selectivity compared to fluorophenyl derivatives .
- Electronic Properties: Computational modeling (absent in evidence) is needed to compare charge distribution and frontier molecular orbitals with analogs.
Biological Activity
3-{[(4-Bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a bromophenyl group and a thiophene moiety. Its molecular formula is . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : This can be achieved through cyclocondensation reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The bromophenyl and thiophene groups are introduced via nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 3-{[(4-bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Antitubercular Activity
A related compound was screened for antitubercular properties, revealing that certain derivatives could inhibit Mycobacterium tuberculosis growth by over 90% in vitro . This suggests that modifications to the pyridazine structure may enhance its efficacy against tuberculosis.
The biological activity of 3-{[(4-bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with key enzymes in bacterial metabolism, disrupting their function.
- Receptor Modulation : It might also act on specific receptors involved in cellular signaling pathways, potentially influencing inflammatory responses.
Data Tables
Case Studies
- Antimicrobial Screening : A study evaluated a series of pyridazine derivatives for their antimicrobial properties. Among them, the compound showed promising results against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
- Antitubercular Research : In a focused screening of pyrazole derivatives, compounds structurally related to 3-{[(4-bromophenyl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridazine were identified as potential antitubercular agents. Further optimization led to compounds with enhanced potency against Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
